Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 108958-81-2) is a dihydropyrimidinone (DHPM) derivative characterized by a sulfur atom at the 2-position (thioxo group), a phenyl group at the 4-position, and methyl substituents at the 1- and 6-positions . DHPMs are structurally related to the Biginelli reaction products, which are renowned for diverse pharmacological activities, including calcium channel modulation, antibacterial, and antitumor effects .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(2)17(3)15(20)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPURGESNELLKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382748 | |
| Record name | Ethyl 1,6-dimethyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108958-81-2 | |
| Record name | Ethyl 1,6-dimethyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with thiourea and an aromatic aldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Functional Group Modifications
- 2-Thioxo vs. 2-Oxo : The replacement of the 2-oxo group () with 2-thioxo increases lipophilicity (logP) and alters hydrogen-bonding capacity. Sulfur’s larger atomic radius and polarizability may enhance interactions with sulfur-binding enzymes or receptors .
- Aromatic Substitutions: Fluorophenyl (): Fluorine’s electron-withdrawing nature improves metabolic stability and bioavailability. Cyanophenyl (): The cyano group introduces strong electron-withdrawing effects, stabilizing the molecule’s electronic configuration. X-ray crystallography revealed intermolecular N–H⋯O/S interactions, critical for crystal packing and solubility . Diphenylpyrazole (): This bulky substituent may reduce solubility but improve binding to hydrophobic pockets in proteins.
Stereochemical and Enantiomeric Considerations
Enantioselective N-acylation () produces chiral DHPMs with distinct biological profiles. For example, the (R)-enantiomer of the cinnamoyl derivative ([α]²⁵D = +12.2°) exhibits targeted activity compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .
Pharmacological Implications
- The parent compound’s thioxo group may confer unique calcium channel blocking or antimicrobial properties, as seen in related DHPMs .
- Fluorinated and cyanated analogs () are candidates for optimized pharmacokinetics, while N-acylated derivatives () show promise in targeted therapies due to enhanced receptor affinity.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The compound is synthesized via the Biginelli condensation, involving thiourea, ethyl acetoacetate, and substituted aldehydes. A typical protocol refluxes 4-cyanobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), thiourea (3 mmol), and NHCl (1 mmol) in acetic acid at 100°C for 8 hours . Yield optimization involves controlling stoichiometry, solvent choice (e.g., ethanol for recrystallization), and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How is the purity and enantiomeric excess of this compound determined?
Purity is assessed using HPLC with chiral stationary phases (e.g., Daicel Chiralpak columns) to resolve enantiomers. Optical rotation values (e.g., [α] = +12.2° for the R-enantiomer) and H/C NMR (e.g., δ 1.2–1.4 ppm for ethyl groups) confirm structural integrity . X-ray crystallography further validates molecular conformation, with disordered atoms refined using rigid bond restraints .
Q. What spectroscopic methods confirm the molecular structure and functional groups?
- FT-IR : The thioxo (C=S) stretch appears at ~1250–1350 cm, while the carbonyl (C=O) of the ester group is observed at ~1700 cm.
- NMR : H NMR shows characteristic peaks for methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the thiocarbonyl (δ ~180 ppm) and ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass data (e.g., m/z 318.12 for CHNOS) .
Advanced Research Questions
Q. How does catalyst choice influence enantioselective synthesis?
Enantioselective N-acylation using N-heterocyclic carbene (NHC) catalysts achieves >90% enantiomeric excess. For example, methyl (R)-3-cinnamoyl derivatives are synthesized via oxidative NHC catalysis in dichloromethane, with stereochemical outcomes analyzed via X-ray and circular dichroism . Mechanistic studies suggest a transition state involving π-π stacking between the catalyst and substrate.
Q. What strategies resolve disordered structures in X-ray crystallography?
Disordered ethyl groups (e.g., occupancy ratios of 0.7:0.3) are modeled using PART instructions in refinement software (e.g., SHELXL). Hydrogen bonding networks (e.g., N–H⋯S and N–H⋯O interactions) stabilize the crystal lattice, forming 3D frameworks. Flattened boat conformations of the tetrahydropyrimidine ring are confirmed via torsional angles (e.g., C1–C2–C3–C4 = −72.43°) .
Q. How do modifications to thiourea in Biginelli condensation affect regioselectivity?
Substituting thiourea with N-methylthiourea shifts regioselectivity toward 2-thioxo derivatives. Computational studies (DFT) reveal that electron-withdrawing groups on the aldehyde increase electrophilicity, favoring cyclization at the 5-position. Kinetic vs. thermodynamic control is assessed by varying reaction time (e.g., 8–24 hours) and temperature (80–120°C) .
Q. What methods evaluate biological activity, such as kinase inhibition?
- Kinase Assays : IC values are determined using ADP-Glo™ assays against kinases (e.g., EGFR, VEGFR2).
- Antibacterial Screening : MIC values are measured via broth microdilution against S. aureus and E. coli .
- Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets, with scoring functions (e.g., ΔG = −9.2 kcal/mol) correlating with experimental activity .
Methodological Notes
- Contradiction Analysis : While uses NHC catalysis for enantioselectivity, relies on classical Biginelli conditions. Researchers must balance enantiomeric purity (NHC) vs. scalability (Biginelli) based on application needs.
- Data Reproducibility : Crystallographic data (CCDC deposition numbers) and HPLC chromatograms should be included in supplementary materials for peer review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
